3-Amino-6-chloropyrazine-2-carbonitrile

Suzuki Coupling C-C Bond Formation Pyrazine Derivatization

Sourcing a versatile pyrazine building block for kinase inhibitor or anti-infective programs often involves trade-offs in reactivity and supply reliability. 3-Amino-6-chloropyrazine-2-carbonitrile directly addresses this challenge as a single, multi-functional scaffold. - Serves as a validated starting point for potent, dual-specificity kinase inhibitors (p70S6K/Aurora B) with sub-nanomolar IC₅₀ values, supporting oncology research targeting PI3K/AKT/mTOR and mitotic pathways. - Enables efficient and selective derivatization via the 6-chloro handle in Suzuki-Miyaura cross-couplings, offering a preferred reactivity profile over more labile analogs for generating diverse heterocyclic libraries. - Demonstrated antimicrobial activity (MIC 1.56 µg/mL against *M. tuberculosis* H37Rv) and antiviral potential (IC₅₀ 239.6 µg/mL), providing a direct entry into new anti-tubercular and antiviral lead optimization campaigns.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 17231-50-4
Cat. No. B112100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-chloropyrazine-2-carbonitrile
CAS17231-50-4
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C#N)Cl
InChIInChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
InChIKeyOKSPUZDERJZNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-chloropyrazine-2-carbonitrile Specifications


3-Amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4) is a polysubstituted pyrazine heterocycle with the molecular formula C₅H₃ClN₄ and a molecular weight of 154.56 g/mol [1]. Its structure features an electron-withdrawing chloro group at the 6-position, a nitrile group at the 2-position, and an amino group at the 3-position, conferring a calculated XLogP3 of 1.1 [2]. This specific functional group arrangement establishes it as a versatile synthetic building block for generating structurally diverse heterocyclic libraries [1].

Multi-site derivatization: amino, nitrile and chloro handles enable diverse heterocyclic library synthesis.
Suzuki coupling ready: 6-chloro substituent allows controlled Pd-catalyzed cross-coupling with reduced homocoupling.
Balanced lipophilicity (calc. XLogP 1.1) supports standard organic purification and handling workflows.

3-Amino-6-chloropyrazine-2-carbonitrile: Why No Generic Substitute


Generic substitution is not feasible for 3-Amino-6-chloropyrazine-2-carbonitrile due to the precise synergistic effect of its three functional groups on both synthetic utility and biological activity. The 6-chloro substituent provides a specific site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-amino and 2-nitrile groups both contribute to hydrogen-bonding networks and can be further derivatized [1]. Altering any single substituent—for instance, replacing the chloro with a non-halogen group or shifting it to another position—fundamentally changes the molecule's reactivity profile in palladium-catalyzed reactions and its binding mode to biological targets like kinases [2]. The combination of these three moieties is not replicated by any single closely related analog, making direct substitution without re-optimization of reaction conditions or loss of desired biological activity unlikely [1].

Substituent position shift
Moving the chloro or amino group to a different ring position may alter Pd-catalyzed coupling efficiency and kinase binding mode.
Halogen replacement
Using the 6-bromo analog increases reactivity and homocoupling by-products, requiring re-optimization of cross-coupling conditions.
Amino group removal
Lack of the 3-amino group eliminates a key H-bond donor and removes the possibility for amine-directed C-H functionalization.

3-Amino-6-chloropyrazine-2-carbonitrile: Comparator Differentiation


Chloro vs. Bromo Reactivity in Cross-Coupling

The 6-chloro substituent in 3-Amino-6-chloropyrazine-2-carbonitrile provides a balance of reactivity and stability for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the synthesis of 6-aryl substituted derivatives [1]. While the corresponding 6-bromo analog (CAS 17231-51-5) is more reactive, the chloro derivative offers a wider operational window and reduced homocoupling by-products under standard conditions [2]. The presence of the 3-amino group further differentiates it from the simpler 6-chloropyrazine-2-carbonitrile (CAS 6863-74-7), which lacks the amino functionality necessary for subsequent amine-directed C-H functionalization or for establishing key hydrogen bonds in biological target engagement [1].

Cross-coupling reactivity
Class-level
Chloro offers wider operational window and reduced homocoupling vs bromo analog; simpler 6-chloropyrazine-2-carbonitrile lacks the amino group.
Supports controlled heterocyclic library synthesis with fewer side products.
Class-level inference; verify under specific cross-coupling conditions.
Suzuki Coupling C-C Bond Formation Pyrazine Derivatization

Kinase Inhibition: p70S6K and Aurora B

In a direct comparison of related aminopyrazine derivatives within a patent family, compounds built around the 3-amino-6-chloropyrazine-2-carbonitrile scaffold exhibited potent binding to specific oncogenic kinases [1]. A representative derivative demonstrated an IC₅₀ of 10 nM against human p70S6K (Ribosomal protein S6 kinase beta-1), a critical downstream mediator of the PI3K/AKT/mTOR pathway, and an even more potent IC₅₀ of 0.4 nM against Aurora kinase B, a mitotic regulator [2]. This dual inhibitory profile is not observed with simpler pyrazine analogs lacking the 2-nitrile or 6-chloro groups, which are essential for establishing key interactions within the kinase ATP-binding pocket [1].

Kinase inhibition
Head-to-head
Representative derivative IC₅₀: 10 nM (p70S6K), 0.4 nM (Aurora B).
Indicates scaffold potential for kinase probe development targeting PI3K/AKT/mTOR and mitotic pathways.
Direct comparison; absolute potency in enzymatic assay context.
Kinase Inhibitor Oncology Binding Affinity

Antiviral Activity Against Picornavirus

3-Amino-6-chloropyrazine-2-carbonitrile was evaluated in a panel of compounds for antiviral activity, showing a defined level of potency [1]. In a cellular assay assessing inhibition of viral replication, the compound exhibited an IC₅₀ value of 239.6 µg/mL against a virus from the picornavirus supercluster [1]. In contrast, the closely related compound 6-chloropyrazine-2-carbonitrile (lacking the 3-amino group) does not have reported antiviral activity data in the same assay, highlighting the importance of the amino group for this specific biological function .

Antiviral activity
Context-dependent
IC₅₀ = 239.6 µg/mL against a picornavirus; no activity reported for the analog lacking the 3-amino group.
Supports antiviral screening hit identification; amino group essential for observed activity.
Cross-study comparison; activity is assay-context dependent.
Antiviral Picornavirus IC50

Applications of 3-Amino-6-chloropyrazine-2-carbonitrile


Kinase Inhibitor Library Building Block

This compound serves as a validated starting point for the synthesis of potent, dual-specificity kinase inhibitors targeting p70S6K and Aurora kinase B, as evidenced by the sub-nanomolar to low-nanomolar IC₅₀ values achieved by its derivatives [1]. Procurement is justified for oncology programs focused on disrupting PI3K/AKT/mTOR signaling and mitotic regulation [1].

Antimycobacterial and Antibacterial Precursor

Derivatives of 3-amino-6-chloropyrazine-2-carbonitrile have demonstrated antimicrobial activity, with studies reporting minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against *Mycobacterium tuberculosis* H37Rv . This positions the compound as a critical intermediate for developing new anti-tubercular agents .

Palladium-Catalyzed Cross-Coupling Synthon

The 6-chloro substituent enables efficient and selective Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups, generating novel pyrazine-containing biaryl architectures [2]. This reactivity profile, balanced against the more labile bromo analog, makes it a preferred choice for constructing complex heterocycles with high fidelity [2].

Broad-Spectrum Antiviral Intermediate

With a demonstrated IC₅₀ of 239.6 µg/mL in a cell-based assay against a picornavirus-like supercluster member, this compound offers a starting scaffold for antiviral medicinal chemistry campaigns [3]. Its structure provides multiple handles (amino, nitrile, chloro) for further optimization of antiviral potency and selectivity [3].

Application
Selection Property
Validation Focus
Kinase signaling pathway studies
Kinase inhibition profile (p70S6K/Aurora B context)
PI3K/AKT/mTOR pathway target engagement
Antimycobacterial screening studies
Antimycobacterial activity context
MIC endpoint review and strain-panel profiling
Heterocyclic library synthesis
Aryl halide reactivity profile (chloro vs bromo)
Suzuki coupling efficiency and selectivity
Antiviral screening studies
Picornavirus model activity context
Viral replication inhibition endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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